[(chlorocarbonyl)oxy]methyl 2-methylpropanoate
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Overview
Description
[(Chlorocarbonyl)oxy]methyl 2-methylpropanoate is an organic compound with the molecular formula C6H9ClO4. It is a chlorinated ester, which is often used in various chemical reactions and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Chlorocarbonyl)oxy]methyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with chloromethyl chloroformate. The reaction typically requires a catalyst such as pyridine and is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a controlled environment, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(Chlorocarbonyl)oxy]methyl 2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpropanoic acid and chloromethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and chloromethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: 2-methylpropanol and chloromethyl alcohol.
Scientific Research Applications
[(Chlorocarbonyl)oxy]methyl 2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other esters and intermediates.
Biology: In the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorocarbonyl group also plays a crucial role in its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
[(Chlorocarbonyl)oxy]methyl 2-methylpropanoate can be compared with other chlorinated esters such as [(chlorocarbonyl)oxy]methyl 2,2-dimethylpropanoate. While both compounds share similar reactivity due to the presence of the chlorocarbonyl group, this compound is unique in its specific structure and the resulting properties. The presence of the 2-methylpropanoate group imparts distinct physical and chemical characteristics, making it suitable for specific applications.
List of Similar Compounds
- [(Chlorocarbonyl)oxy]methyl 2,2-dimethylpropanoate
- [(Chlorocarbonyl)oxy]methyl ethanoate
- [(Chlorocarbonyl)oxy]methyl butanoate
Properties
CAS No. |
353736-67-1 |
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Molecular Formula |
C6H9ClO4 |
Molecular Weight |
180.58 g/mol |
IUPAC Name |
carbonochloridoyloxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-4(2)5(8)10-3-11-6(7)9/h4H,3H2,1-2H3 |
InChI Key |
JOWSLMCIDSDGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCOC(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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